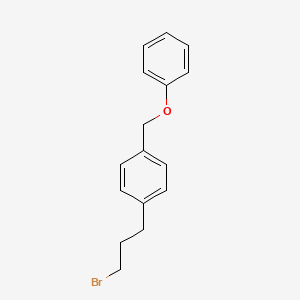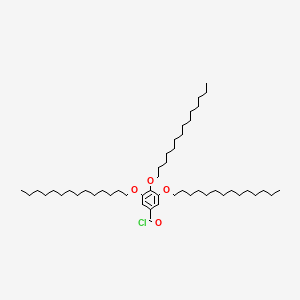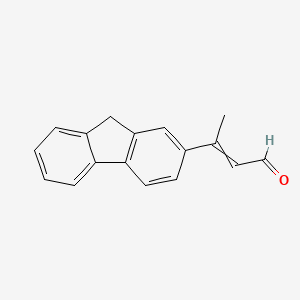
2,4-Difluoro-5-(trimethylsilyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-(trimethylsilyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the pyridine ring significantly alters the electronic properties of the compound, enhancing its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes The use of continuous flow reactors and advanced fluorination techniques can enhance the yield and purity of the final product
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(trimethylsilyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2,4-Difluoro-5-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Fluorinated pyridines are often explored for their potential as enzyme inhibitors or receptor ligands due to their ability to interact with biological targets.
Medicine: The compound’s stability and reactivity make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(trimethylsilyl)pyridine depends on its specific application. In chemical reactions, the fluorine atoms’ electron-withdrawing nature can stabilize reaction intermediates, facilitating various transformations. In biological systems, the compound can interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoropyridine: Lacks the trimethylsilyl group, making it less reactive in certain synthetic applications.
5-(Trimethylsilyl)pyridine: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,6-Difluoropyridine: Has fluorine atoms at different positions, leading to variations in reactivity and stability.
Uniqueness
2,4-Difluoro-5-(trimethylsilyl)pyridine is unique due to the combined presence of fluorine atoms and a trimethylsilyl group. This combination enhances its reactivity and stability, making it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
837364-90-6 |
|---|---|
Molecular Formula |
C8H11F2NSi |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
(4,6-difluoropyridin-3-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11F2NSi/c1-12(2,3)7-5-11-8(10)4-6(7)9/h4-5H,1-3H3 |
InChI Key |
VUBILTNOMCRKQM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CN=C(C=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)
![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)
![1-Cyclopropyl-4-[3-(diethylamino)propyl]piperazine-2,5-dione](/img/structure/B14189285.png)

![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)
amino]-](/img/structure/B14189303.png)


![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)


